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molecular formula C8H6N4O2 B8292280 3-(4-Nitro-1H-pyrazol-1-yl)pyridine CAS No. 28469-30-9

3-(4-Nitro-1H-pyrazol-1-yl)pyridine

Cat. No. B8292280
M. Wt: 190.16 g/mol
InChI Key: PGBZSEGWWBWTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09339032B2

Procedure details

98.9 g (520 mmol) of 3-(4-nitro-1H-pyrazol-1-yl)pyridine were dissolved in 1.3 l of warm dioxane, and twice evacuated and filled with argon. 500 ml of ammonia in methanol (˜7 mol/l) were added and the mixture was again twice evacuated and filled with argon. 27.5 g of Raney nickel (water-moist slurry) were added and the mixture was twice evacuated and filled with argon, and three times more evacuated and filled with hydrogen. The suspension was stirred under a hydrogen balloon overnight. A further 32 g of Raney nickel were added and the mixture was stirred under a hydrogen atmosphere for a further 24 hours. The hydrogen atmosphere was exchanged for argon, and the reaction mixture was filtered through Hyflo and washed with 500 ml of dioxane. The filtrate was concentrated on a rotary evaporator and dried under HV (high vacuum). The brown oil obtained crystallized in a refrigerator. The crude product was dissolved in 750 ml of ethyl acetate, 20 g of activated carbon were added and the mixture was stirred at 50° C. for 30 minutes. After filtration, activated carbon was added again and the mixture was again stirred at 50° C. for 30 minutes. Filtration through Hyflo was followed by concentration to approx. 250 g. 350 ml of diisopropyl ether were added and the mixture was stirred at room temperature. The solid was filtered off and washed with diisopropyl ether and heptane. Drying on a rotary evaporator gave a beige solid.
Quantity
98.9 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:8]=1)([O-])=O>O1CCOCC1>[N:11]1[CH:12]=[CH:13][CH:14]=[C:9]([N:7]2[CH:8]=[C:4]([NH2:1])[CH:5]=[N:6]2)[CH:10]=1

Inputs

Step One
Name
Quantity
98.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)C=1C=NC=CC1
Name
Quantity
1.3 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred under a hydrogen balloon overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
twice evacuated
ADDITION
Type
ADDITION
Details
filled with argon
ADDITION
Type
ADDITION
Details
500 ml of ammonia in methanol (˜7 mol/l) were added
CUSTOM
Type
CUSTOM
Details
the mixture was again twice evacuated
ADDITION
Type
ADDITION
Details
filled with argon
ADDITION
Type
ADDITION
Details
27.5 g of Raney nickel (water-moist slurry) were added
CUSTOM
Type
CUSTOM
Details
the mixture was twice evacuated
ADDITION
Type
ADDITION
Details
filled with argon, and three times
CUSTOM
Type
CUSTOM
Details
more evacuated
ADDITION
Type
ADDITION
Details
filled with hydrogen
ADDITION
Type
ADDITION
Details
A further 32 g of Raney nickel were added
STIRRING
Type
STIRRING
Details
the mixture was stirred under a hydrogen atmosphere for a further 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Hyflo
WASH
Type
WASH
Details
washed with 500 ml of dioxane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried under HV (high vacuum)
CUSTOM
Type
CUSTOM
Details
The brown oil obtained
CUSTOM
Type
CUSTOM
Details
crystallized in a refrigerator
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 750 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
20 g of activated carbon were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtration, activated carbon
ADDITION
Type
ADDITION
Details
was added again
STIRRING
Type
STIRRING
Details
the mixture was again stirred at 50° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtration through Hyflo
CONCENTRATION
Type
CONCENTRATION
Details
was followed by concentration to approx. 250 g
ADDITION
Type
ADDITION
Details
350 ml of diisopropyl ether were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with diisopropyl ether and heptane
CUSTOM
Type
CUSTOM
Details
Drying on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
gave a beige solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1=CC(=CC=C1)N1N=CC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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